molecular formula C14H11NO6S B2483817 Methyl 3-nitro-4-(phenylsulfonyl)benzoate CAS No. 306278-46-6

Methyl 3-nitro-4-(phenylsulfonyl)benzoate

Cat. No.: B2483817
CAS No.: 306278-46-6
M. Wt: 321.3
InChI Key: WALLFXPBUDIJFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(phenylsulfonyl)benzoate typically involves the nitration of methyl 4-(phenylsulfonyl)benzoate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of nitrating agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(phenylsulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Reduction: The major product is Methyl 3-amino-4-(phenylsulfonyl)benzoate.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

Methyl 3-nitro-4-(phenylsulfonyl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(phenylsulfonyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-4-(phenylsulfonyl)benzoate is unique due to the presence of both the nitro and phenylsulfonyl groups, which confer specific chemical reactivity and binding properties. This makes it particularly useful in targeted research applications and the synthesis of specialized compounds .

Properties

IUPAC Name

methyl 4-(benzenesulfonyl)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-21-14(16)10-7-8-13(12(9-10)15(17)18)22(19,20)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALLFXPBUDIJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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